molecular formula C11H12O2 B1618934 4,7-Dihydro-2-phenyl-1,3-dioxepin CAS No. 2568-24-3

4,7-Dihydro-2-phenyl-1,3-dioxepin

Cat. No. B1618934
CAS RN: 2568-24-3
M. Wt: 176.21 g/mol
InChI Key: DRRPAFPCDLXMFG-UHFFFAOYSA-N
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Description

4,7-Dihydro-2-phenyl-1,3-dioxepin is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol .


Molecular Structure Analysis

The molecular structure of 4,7-Dihydro-2-phenyl-1,3-dioxepin is represented by the SMILES string C1OC(OCC=C1)c2ccccc2 . The exact mass of the compound is 176.08373 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dihydro-2-phenyl-1,3-dioxepin include a refractive index of 1.543 (lit.), a boiling point of 114 °C/3.5 mmHg (lit.), and a density of 1.11 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Cyclisation and Radical Reactions

4,7-Dihydro-2-phenyl-1,3-dioxepin exhibits unique properties in chemical cyclisation processes. Hindson, Maccorquodale, and Walton (1993) discovered that 2-bromomethyl-1,3-dioxacyclohept-5-enes, which include 4,7-dihydro-1,3-dioxepins, cyclise to afford 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes. This indicates its potential in synthesizing complex organic structures (Hindson, Maccorquodale, & Walton, 1993).

Thermodynamic Studies

Taskinen and Ihalainen (1999) conducted a thermodynamic study comparing the stabilities of 4,7-dihydro-1,3-dioxepin and its isomers. This research provides insights into the relative stability and reactive nature of these compounds, which is crucial for their application in synthetic chemistry (Taskinen & Ihalainen, 1999).

Catalytic Applications

The compound has been explored in catalysis, as demonstrated by Nakamura, Bajracharya, and Yamamoto (2005), who used it in platinum-catalyzed tandem carboalkoxylation-Claisen rearrangement reactions. This suggests its potential in facilitating complex organic reactions (Nakamura, Bajracharya, & Yamamoto, 2005).

Asymmetric Synthesis

Koga, Sodeoka, and Shibasaki (1994) highlighted the use of 4,7-dihydro-1,3-dioxepin in palladium-catalyzed asymmetric synthesis, particularly for creating γ-butyrolactone derivatives. This indicates its role in producing chiral molecules, which are important in pharmaceutical synthesis (Koga, Sodeoka, & Shibasaki, 1994).

Electrochromic and Polymer Applications

4,7-Dihydro-2-phenyl-1,3-dioxepin derivatives have been explored in the field of electrochromics and polymers. İçli and colleagues (2010) investigated its use in donor-acceptor systems for creating low bandgap black polymer electrochromes. This research opens avenues in material sciences, particularly in smart materials and display technologies (İçli et al., 2010).

Degradable Polymers

Fraser, Hillmyer, Gutiérrez, and Grubbs (1995) utilized 4,7-dihydro-1,3-dioxepin in the creation of degradable polymers. This application is particularly relevant in developing environmentally friendly materials (Fraser et al., 1995).

Safety and Hazards

When handling 4,7-Dihydro-2-phenyl-1,3-dioxepin, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-phenyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPAFPCDLXMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293884
Record name 4,7-Dihydro-2-phenyl-1,3-dioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dihydro-2-phenyl-1,3-dioxepin

CAS RN

2568-24-3
Record name NSC92787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dihydro-2-phenyl-1,3-dioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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